molecular formula C10H15NO4S3 B2999965 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1234936-20-9

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2999965
CAS RN: 1234936-20-9
M. Wt: 309.41
InChI Key: CVCYUZWBRLKENZ-UHFFFAOYSA-N
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Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of an ether-based scaffold and a sulfone-based head group . This unique structure is key to its function as a GIRK1/2 activator .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The study of reactions involving N-sulfonylalkylamines with ynamines, leading to the formation of 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles, showcases the synthetic versatility of sulfonamide-based compounds. These reactions underscore the compound's role in the development of novel organic synthesis methodologies and the exploration of unstable intermediates and their transformation into diverse products (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995).

Materials Science

In materials science, the overoxidation of polythiophenes in electrolytes to investigate the formation of sulfone groups and their impact on the electronic properties of the material demonstrates the significance of sulfonamide derivatives in enhancing and understanding the functionality of conducting polymers (Barsch & Beck, 1996).

Biological Activity

Sulfonamide derivatives are also pivotal in the development of new therapeutic agents. The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, with demonstrated antiviral activities, exemplify the biological relevance and potential pharmacological applications of these compounds (Chen et al., 2010).

Electrochemistry

The detection of sulfonamide compounds using a poly(3-methylthiophene) electrode highlights the compound's role in analytical chemistry, particularly in the detection and quantification of pharmaceuticals and pollutants (Msagati & Ngila, 2002).

Future Directions

The future directions for research on this compound could involve further optimization of its synthesis process, exploration of its potential applications in medicine and other fields, and a more detailed investigation of its safety and hazards .

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S3/c1-8-2-3-10(16-8)18(14,15)11-6-9-4-5-17(12,13)7-9/h2-3,9,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYUZWBRLKENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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